molecular formula C30H21N3O2 B11498702 (4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone

(4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone

Cat. No.: B11498702
M. Wt: 455.5 g/mol
InChI Key: RRXBMUANTRGAHA-UHFFFAOYSA-N
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Description

(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining dibenzofuran, pyrimido[1,2-a][1,3]benzimidazole, and phenylmethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone typically involves multi-step organic reactions The process begins with the preparation of dibenzofuran derivatives, followed by the construction of the pyrimido[1,2-a][1,3]benzimidazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone is unique due to its complex structure, which combines multiple functional groups and fused ring systems

Properties

Molecular Formula

C30H21N3O2

Molecular Weight

455.5 g/mol

IUPAC Name

(4-dibenzofuran-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-phenylmethanone

InChI

InChI=1S/C30H21N3O2/c1-18-27(29(34)19-9-3-2-4-10-19)28(33-24-13-7-6-12-23(24)32-30(33)31-18)20-15-16-26-22(17-20)21-11-5-8-14-25(21)35-26/h2-17,28H,1H3,(H,31,32)

InChI Key

RRXBMUANTRGAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4)OC6=CC=CC=C65)C(=O)C7=CC=CC=C7

Origin of Product

United States

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